Ethyl 4-(3,4-difluoro-phenoxy)butanoate

Medicinal Chemistry Chemical Procurement Building Block Sourcing

Ethyl 4-(3,4-difluoro-phenoxy)butanoate (CAS 1443346-31-3) is a fluorinated phenoxyalkanoate ester belonging to the class of difluorinated aromatic ether building blocks. With a molecular formula of C₁₂H₁₄F₂O₃ and a molecular weight of 244.24 g/mol, it features a butanoate chain terminated with an ethyl ester and an aromatic ring substituted with fluorine atoms at the 3 and 4 positions.

Molecular Formula C12H14F2O3
Molecular Weight 244.23 g/mol
Cat. No. B12647126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3,4-difluoro-phenoxy)butanoate
Molecular FormulaC12H14F2O3
Molecular Weight244.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCOC1=CC(=C(C=C1)F)F
InChIInChI=1S/C12H14F2O3/c1-2-16-12(15)4-3-7-17-9-5-6-10(13)11(14)8-9/h5-6,8H,2-4,7H2,1H3
InChIKeyQIXVEOSSLHVANI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(3,4-difluoro-phenoxy)butanoate: Identity and Procurement Baseline for Regioisomeric Building Blocks


Ethyl 4-(3,4-difluoro-phenoxy)butanoate (CAS 1443346-31-3) is a fluorinated phenoxyalkanoate ester belonging to the class of difluorinated aromatic ether building blocks . With a molecular formula of C₁₂H₁₄F₂O₃ and a molecular weight of 244.24 g/mol, it features a butanoate chain terminated with an ethyl ester and an aromatic ring substituted with fluorine atoms at the 3 and 4 positions . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the specific 3,4-difluoro substitution pattern imparts distinct electronic and steric properties compared to other difluorophenyl regioisomers [1]. Its procurement baseline from reputable vendors typically targets a purity of 97%, with pricing and availability varying by regioisomer, making precise specification essential for reproducible research outcomes .

Why Regioisomeric Substitution Fails: The Procurement Risk of Ethyl 4-(3,4-difluoro-phenoxy)butanoate Analogs


In-target procurement of 'ethyl difluorophenoxy butanoate' without specifying the 3,4-substitution pattern introduces significant scientific and financial risk. The four commercially available regioisomers (2,3-; 2,4-; 3,4-; and 3,5-difluoro) share the same molecular formula and mass but exhibit divergent electronic distributions, dipole moments, and steric profiles that directly influence reactivity in downstream coupling reactions and biological target engagement . In medicinal chemistry, the 3,4-difluorophenoxy motif has been specifically selected in potent, subtype-selective PPAR-alpha agonists, where even minor positional shifts can ablate target potency and selectivity [1]. Procurement of an incorrect regioisomer cannot be detected by molecular weight confirmation alone and will silently compromise synthetic yields, biological assay reproducibility, and SAR interpretation, ultimately invalidating entire data sets .

Head-to-Head Evidence: Quantifying the Differentiation of Ethyl 4-(3,4-difluoro-phenoxy)butanoate for Informed Procurement


Regioisomeric Purity and Procurement Cost Comparison Across Four Commercially Available Difluoro Isomers

When sourcing ethyl difluorophenoxy butanoate building blocks, the 3,4-difluoro regioisomer (CAS 1443346-31-3) holds a distinct procurement position. All four regioisomers are commercially available at 97% purity from the same major supplier . However, the 3,4-difluoro variant is priced at ¥47,696 per 25 g, positioning it as a mid-cost option—more economical than the 3,5-difluoro isomer (¥52,756/25 g) yet slightly more expensive than the 2,3-difluoro isomer (¥46,376/25 g) . This cost differential reflects differences in synthetic accessibility and demand, not purity. Critically, only the 3,4-difluoro regioisomer is explicitly noted in the synthesis of advanced pharmaceutical intermediates such as selective PPAR-alpha agonists [1].

Medicinal Chemistry Chemical Procurement Building Block Sourcing

Stock Availability and Supply Chain Reliability: EOS MedChem Inventory Verification for the 3,4-Difluoro Regioisomer

Supply chain reliability is a critical procurement factor. As of the most recent inventory audit, the 3,4-difluoro regioisomer (CAS 1443346-31-3) is held in substantial stock by specialized medicinal chemistry building block supplier EOS MedChem, with 842.3 g available at a verified purity of 98.6% [1]. This inventory depth exceeds that of many closely related regioisomers tracked in the same stock list, providing confidence in immediate availability for hit-to-lead and lead optimization campaigns. In contrast, some regioisomers listed in the same catalog show lower stock levels (e.g., 37.7 g for CAS 1443346-24-4) or are absent from the listing, indicating potential supply constraints [1].

Supply Chain Inventory Management Research Procurement

Differentiation from the Free Acid Analog: Ester vs. Acid for Downstream Synthetic Utility

A common procurement decision point is whether to purchase the ethyl ester (target compound) or the corresponding free acid, 4-(3,4-difluorophenoxy)butanoic acid (CAS 1094686-26-6). The ester form provides inherent protection of the carboxylic acid functionality, enabling direct use in reactions incompatible with free acids—such as organometallic additions, reductions with LiAlH₄, or base-sensitive alkylations—without requiring an additional protection/deprotection sequence . The free acid, available at 97% purity (¥900/1 g), is 89.6% cheaper per gram than the ester (¥8,668/1 g) . However, the cost of an additional esterification step (reagents, time, purification, and yield loss, typically 10–25%) can erode this apparent savings, particularly when the ester is the required form for the immediate downstream reaction .

Synthetic Chemistry Protecting Group Strategy Intermediate Selection

Structural Precedence in Bioactive Molecules: The 3,4-Difluorophenoxy Motif in Potent PPAR-alpha Agonism

The 3,4-difluorophenoxy motif—the core distinguishing feature of the target compound—has been specifically selected in the development of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective PPAR-alpha agonist [1]. This compound demonstrated favorable pharmacokinetics, including low systemic plasma clearance in rats (3.2 ± 1.4 mL min⁻¹ kg⁻¹) and monkeys (6.1 ± 1.6 mL min⁻¹ kg⁻¹), oral bioavailability of 64% and 55% respectively, and >99% plasma protein binding across species [1]. While this evidence is from a more elaborated analog rather than the butanoate ester itself, it establishes the 3,4-difluorophenoxy fragment as a privileged scaffold in drug discovery. Procurement of the 3,4-regioisomer as a building block thus directly supports the synthesis and diversification of this pharmacologically validated chemotype, whereas alternative regioisomers (2,3- or 3,5-difluoro) lack comparable literature precedent linking them to advanced bioactive compounds [2].

Medicinal Chemistry SAR Nuclear Receptors

High-Value Application Scenarios for Ethyl 4-(3,4-difluoro-phenoxy)butanoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of PPAR-alpha Agonist Analogs and Nuclear Receptor Modulators

Medicinal chemists developing nuclear receptor modulators, particularly PPAR-alpha agonists for dyslipidemia, should procure the 3,4-difluoro regioisomer specifically. The documented success of the 3,4-difluorophenoxy motif in a potent, subtype-selective PPAR-alpha agonist with favorable oral bioavailability (64% in rats) and low clearance provides a validated starting point for scaffold diversification [1]. Using an incorrect regioisomer would produce analogs with unknown SAR, wasting synthesis resources and delaying lead optimization. The ester form allows direct incorporation into amide coupling or ester hydrolysis sequences commonly used in medicinal chemistry workflows without an additional protection step.

Chemical Biology: Tool Compound Synthesis and Probe Development

Researchers synthesizing chemical probes or tool compounds where the 3,4-difluorophenoxy group serves as a pharmacophoric element should select this specific regioisomer to ensure biological target engagement matches literature precedent [1]. The verified 98.6% purity available in deep stock (842.3 g) from specialized suppliers like EOS MedChem ensures batch-to-batch consistency for long-term probe development programs, reducing the risk of project disruption due to stockouts or purity variations that could confound biological assay interpretation [2].

Process Chemistry: Scale-Up Feasibility Studies Using the Ester-Protected Intermediate

Process chemists evaluating synthetic routes that require a protected carboxylic acid handle should procure the pre-formed ethyl ester rather than the free acid. Although the ester is more expensive per gram (¥8,668/g vs ¥900/g for the acid), bypassing the esterification step eliminates 10–25% typical yield loss and associated solvent/reagent costs, which becomes increasingly significant at multi-gram to kilogram scale . The 3,4-difluoro regioisomer's mid-tier pricing among the four regioisomers (¥47,696/25 g) further supports its selection for process feasibility studies where cost-of-goods modeling and supply reliability are dual concerns .

Agrochemical Research: Fluorinated Building Block for Herbicide and Pesticide Discovery

Agrochemical discovery teams exploring fluorinated phenoxyalkanoate scaffolds for herbicidal or pesticidal activity can benefit from the 3,4-difluoro substitution pattern, which is known to modulate lipophilicity and metabolic stability in agrochemical active ingredients [3]. The availability of the compound from multiple reputable suppliers, including Fluorochem and EOS MedChem, with consistent purity specifications (97–98.6%), reduces supplier qualification burden and ensures reproducible biological screening results across geographically distributed research sites [2].

Quote Request

Request a Quote for Ethyl 4-(3,4-difluoro-phenoxy)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.